

solubility of 3-(2-Thiazolyl)propionic acid in different solvents

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Compound of Interest

Compound Name: 3-(2-Thiazolyl)propionic acid

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An In-depth Technical Guide to the Solubility of **3-(2-Thiazolyl)propionic Acid**

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **3-(2-Thiazolyl)propionic acid**. While specific quantitative solubility data for this compound is not extensively available in public literature, this document equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to characterize its solubility profile. By integrating insights into its physicochemical properties with a step-by-step methodology for solubility determination, this guide serves as an essential resource for scientists working with this compound in pharmaceutical research and development.

Introduction to 3-(2-Thiazolyl)propionic Acid and its Solubility

3-(2-Thiazolyl)propionic acid, with a molecular formula of C₆H₇NO₂S and a molecular weight of 157.19 g/mol, is a carboxylic acid derivative containing a thiazole ring.^{[1][2]} The unique combination of a polar carboxylic acid group and a heteroaromatic thiazole moiety imparts specific physicochemical properties that govern its behavior in various solvents. Understanding

the solubility of this compound is paramount for a multitude of applications in the pharmaceutical sciences, including:

- Drug Formulation: Solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy.
- Process Chemistry: During synthesis and purification, knowledge of solubility in different solvents is essential for optimizing reaction conditions, crystallization, and isolation of the final product.
- Analytical Method Development: The choice of solvent is crucial for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4]

This guide will provide a theoretical and practical foundation for researchers to approach the solubility determination of **3-(2-Thiazolyl)propionic acid** in a systematic and scientifically rigorous manner.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For **3-(2-Thiazolyl)propionic acid**, the key features are:

- Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. The acidic proton allows for ionization in basic solutions, significantly impacting solubility.
- Thiazole Ring: This heteroaromatic ring contains nitrogen and sulfur atoms, which can participate in hydrogen bonding as acceptors. The ring system itself has a degree of aromatic character, which can influence interactions with aromatic solvents.
- Propionic Acid Chain: The three-carbon chain provides a degree of lipophilicity to the molecule.

Based on its structure, we can infer the following properties that will govern its solubility:

- Polarity: The presence of the carboxylic acid and the heteroatoms in the thiazole ring makes **3-(2-Thiazolyl)propionic acid** a polar molecule.
- Acidity (pKa): The carboxylic acid group is expected to have a pKa value typical for aliphatic carboxylic acids, likely in the range of 4-5. This means that at pH values above its pKa, the compound will exist predominantly in its more soluble anionic (carboxylate) form.
- Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The combination of the polar functional groups and the relatively small carbon skeleton suggests a low to moderate LogP value.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental basis for predicting the solubility of **3-(2-Thiazolyl)propionic acid** in various solvents.

- Polar Solvents: Due to its polar nature, **3-(2-Thiazolyl)propionic acid** is expected to exhibit good solubility in polar protic solvents like water (especially at higher pH), ethanol, and methanol, where hydrogen bonding interactions can be readily formed. Solubility is also anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
- Non-polar Solvents: Solubility is expected to be limited in non-polar solvents such as hexane and toluene, as the energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.
- Effect of pH: The solubility of **3-(2-Thiazolyl)propionic acid** in aqueous solutions will be highly dependent on the pH. In acidic conditions ($\text{pH} < \text{pKa}$), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the highly soluble carboxylate salt. This behavior can be exploited for purification and formulation purposes.^{[5][6][7][8][9]}

The following diagram illustrates the relationship between the structure of **3-(2-Thiazolyl)propionic acid** and its expected solubility behavior.

Caption: Relationship between the structure of **3-(2-Thiazolyl)propionic acid** and its predicted solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

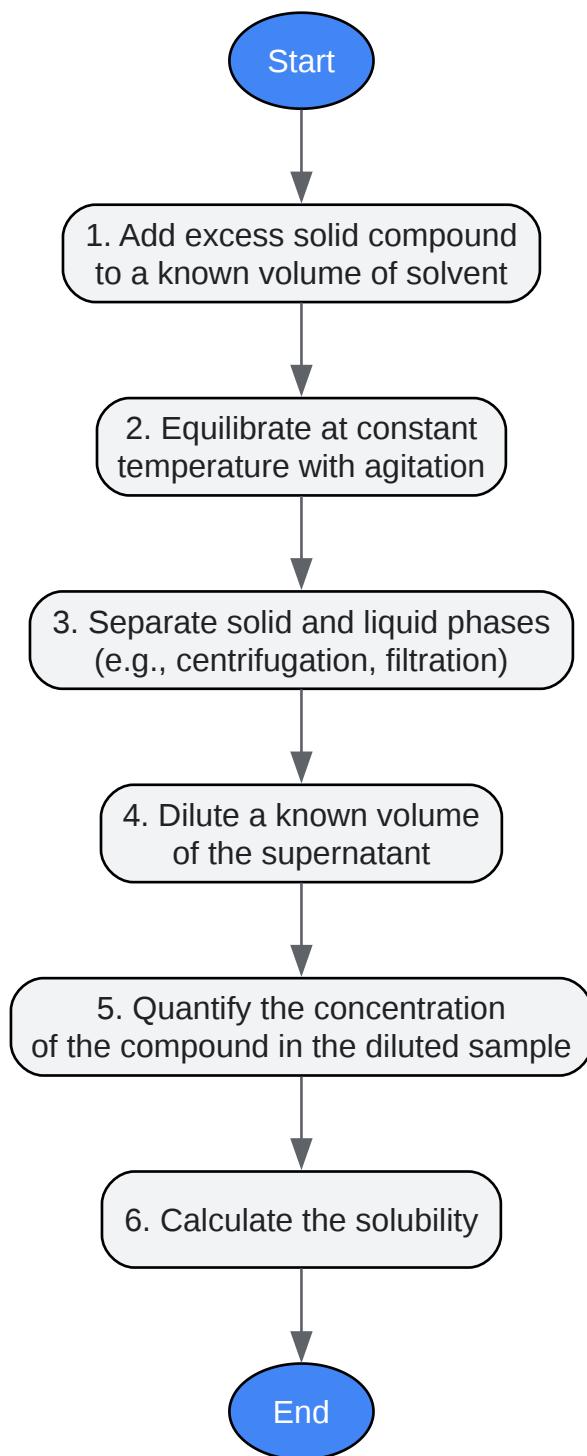
The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a given solvent. The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment

- **3-(2-Thiazolyl)propionic acid** (solid, high purity)
- Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.



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Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Procedure

- Preparation:
 - Accurately weigh an amount of **3-(2-Thiazolyl)propionic acid** that is in excess of its expected solubility and add it to a vial.
 - Pipette a known volume of the desired solvent into the vial.
- Equilibration:
 - Securely cap the vials and place them in a constant temperature shaker.
 - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
 - To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
- Sampling and Dilution:
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of **3-(2-Thiazolyl)propionic acid**.

- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation:
 - Calculate the solubility of the compound in the original solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording your experimental data.

Solvent	Temperature (°C)	pH (for aqueous solutions)	Measured Solubility (mg/mL)	Measured Solubility (mol/L)
Water	25	2.0		
Water	25	7.4		
Water	25	9.0		
Ethanol	25	N/A		
Methanol	25	N/A		
DMSO	25	N/A		
Hexane	25	N/A		

Conclusion

While readily available quantitative data on the solubility of **3-(2-Thiazolyl)propionic acid** is scarce, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine its solubility profile. A thorough understanding of the solubility of this compound is a critical step in its development for pharmaceutical and other applications. By following the principles and procedures outlined in this guide, scientists can

generate reliable and accurate solubility data, thereby accelerating their research and development efforts.

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